5-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
5-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a trione functional group, which contributes to its unique chemical properties. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-aminobenzenesulfonamide with phosgene or its derivatives, followed by cyclization to form the benzothiadiazine ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the trione group to diols or other reduced forms.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols or other reduced derivatives.
Scientific Research Applications
5-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s fluorine atom and trione group play crucial roles in its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its fungicidal activity.
5-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Investigated for its potential as an antimicrobial agent.
Uniqueness
5-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is unique due to the presence of the fluorine atom at the 5th position and the trione functional group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1226410-36-1 |
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Molecular Formula |
C7H5FN2O3S |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C7H5FN2O3S/c8-4-2-1-3-5-6(4)9-7(11)10-14(5,12)13/h1-3H,(H2,9,10,11) |
InChI Key |
ORDOVOAXLGQUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)F |
Purity |
95 |
Origin of Product |
United States |
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